molecular formula C7H7Cl2O2PS B8497669 4-(Methylthio)phenyl phosphorodichloridate

4-(Methylthio)phenyl phosphorodichloridate

Cat. No. B8497669
M. Wt: 257.07 g/mol
InChI Key: HGTYAFFQEWIKQA-UHFFFAOYSA-N
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Patent
US05585364

Procedure details

To a solution of freshly distilled phosphoryl chloride (45 ml, 0.5 mol) and 1-methylimidazole (0.15 ml), is added 4-(methylthio)phenol (14, 0.1 mol) and the solution is heated under reflux for 20 h. The excess of phosphoryl chloride is removed by distillation and the residue distilled under reduced pressure to give the product (11 g, 42% yield); bp 135°-142° C. (2 mm Hg) 1H NMR (CDCl3) δ 2.39 (3H, S, SCH3), 7.22 (4 H, s, phenyl).
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Yield
42%

Identifiers

REACTION_CXSMILES
[P:1]([Cl:5])(Cl)([Cl:3])=[O:2].CN1C=CN=C1.[CH3:12][S:13][C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1>>[P:1]([Cl:5])([Cl:3])(=[O:2])[O:20][C:17]1[CH:18]=[CH:19][C:14]([S:13][CH3:12])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0.15 mL
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
0.1 mol
Type
reactant
Smiles
CSC1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The excess of phosphoryl chloride is removed by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
P(OC1=CC=C(C=C1)SC)(=O)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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